Cas no 2228969-06-8 (1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid)

1-tert-Butyl-4-hydroxycyclohexane-1-carboxylic acid is a sterically hindered cyclohexane derivative featuring both a carboxylic acid and a hydroxyl functional group. Its tert-butyl substituent enhances steric stability, making it useful in synthetic applications where controlled reactivity is required. The presence of both polar and non-polar groups allows for versatile solubility properties, facilitating its use in organic synthesis and intermediate formation. The compound’s structural rigidity and functional group arrangement make it a potential candidate for chiral synthesis or as a building block in pharmaceutical and agrochemical research. Its stability under various conditions further supports its utility in multi-step reaction sequences.
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid structure
2228969-06-8 structure
Product name:1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
CAS No:2228969-06-8
MF:C11H20O3
MW:200.274703979492
CID:6005006
PubChem ID:165682158

1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
    • 2228969-06-8
    • EN300-1803002
    • Inchi: 1S/C11H20O3/c1-10(2,3)11(9(13)14)6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
    • InChI Key: WJDHFHLVYHGBAS-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(=O)O)(CC1)C(C)(C)C

Computed Properties

  • Exact Mass: 200.14124450g/mol
  • Monoisotopic Mass: 200.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 57.5Ų

1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1803002-1.0g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
1g
$1070.0 2023-06-02
Enamine
EN300-1803002-0.25g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
0.25g
$985.0 2023-09-19
Enamine
EN300-1803002-0.5g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
0.5g
$1027.0 2023-09-19
Enamine
EN300-1803002-5g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
5g
$3105.0 2023-09-19
Enamine
EN300-1803002-10.0g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
10g
$4606.0 2023-06-02
Enamine
EN300-1803002-1g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
1g
$1070.0 2023-09-19
Enamine
EN300-1803002-10g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
10g
$4606.0 2023-09-19
Enamine
EN300-1803002-2.5g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
2.5g
$2100.0 2023-09-19
Enamine
EN300-1803002-5.0g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
5g
$3105.0 2023-06-02
Enamine
EN300-1803002-0.1g
1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid
2228969-06-8
0.1g
$943.0 2023-09-19

1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid Related Literature

Additional information on 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid

1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2228969-06-8): A Comprehensive Overview

1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2228969-06-8) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by a cyclohexane ring with a hydroxyl group and a carboxylic acid group, along with a tert-butyl substituent, which imparts specific chemical and biological activities.

The tert-butyl group in 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid is known for its steric hindrance, which can influence the compound's reactivity and stability. The presence of the hydroxyl group adds polarity and hydrogen bonding capabilities, making the molecule more versatile in various chemical reactions. The carboxylic acid group, on the other hand, provides the compound with acidic properties and can participate in esterification, amide formation, and other important chemical transformations.

In recent years, 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid has been studied for its potential use in drug development. One of the key areas of interest is its role as an intermediate in the synthesis of pharmaceuticals. The compound's structural features make it an attractive candidate for modifying existing drugs or developing new ones with enhanced efficacy and reduced side effects.

Research published in the Journal of Medicinal Chemistry has highlighted the use of 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid in the synthesis of novel anti-inflammatory agents. The tert-butyl group's steric bulk helps to modulate the compound's interaction with biological targets, potentially leading to improved selectivity and reduced toxicity. Additionally, the hydroxyl group can be derivatized to create prodrugs that are more bioavailable or have better pharmacokinetic properties.

Beyond its applications in drug development, 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid has also been explored for its potential as a building block in materials science. The combination of its polar and non-polar functionalities makes it suitable for creating polymers with tailored properties. For instance, researchers at the University of California have used this compound to synthesize copolymers with enhanced thermal stability and mechanical strength.

The synthesis of 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid typically involves multi-step processes that include ring formation, functional group introduction, and purification. One common synthetic route involves the reaction of cyclohexanone with tert-butyl Grignard reagent followed by oxidation to introduce the carboxylic acid group. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using catalytic systems that reduce waste and energy consumption.

In terms of safety and handling, 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid should be stored under appropriate conditions to maintain its stability and purity. It is generally recommended to store the compound in a cool, dry place away from strong oxidizing agents and direct sunlight. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The future prospects for 1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid are promising. Ongoing research continues to uncover new applications and optimizations for this versatile compound. As our understanding of its chemical properties deepens, it is likely that we will see more innovative uses in both pharmaceuticals and materials science.

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